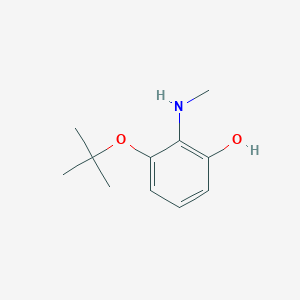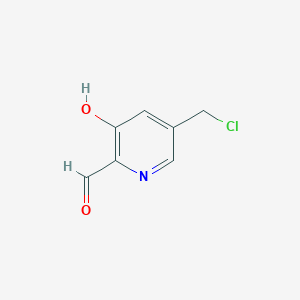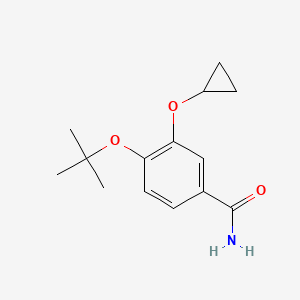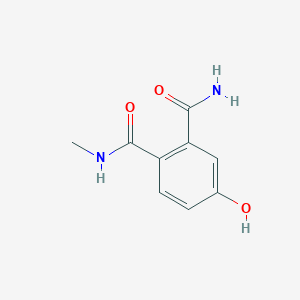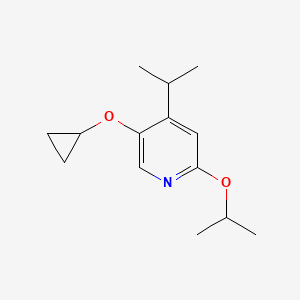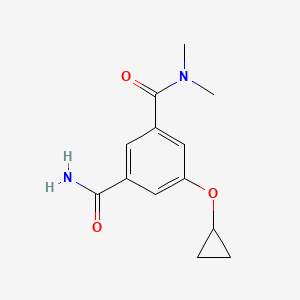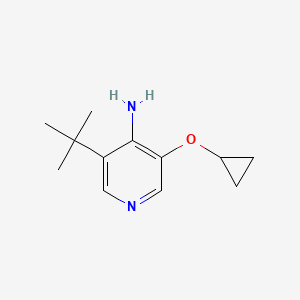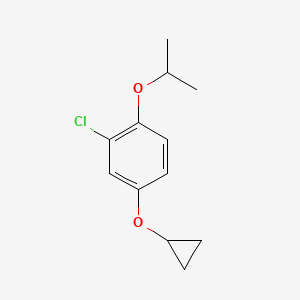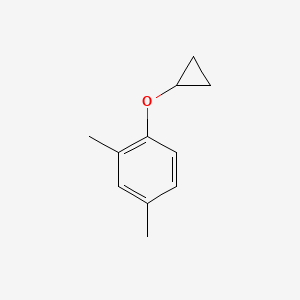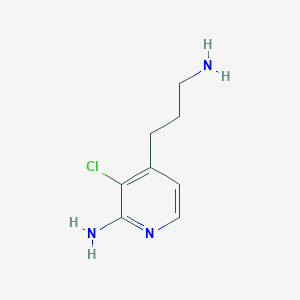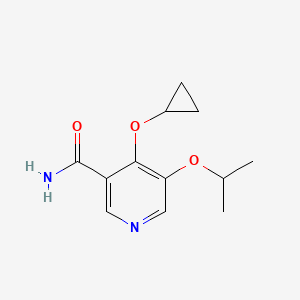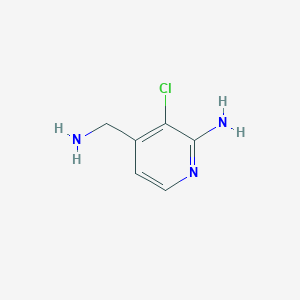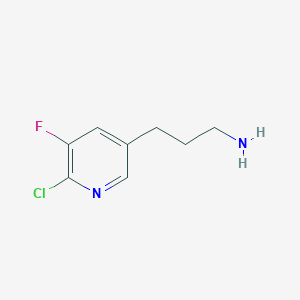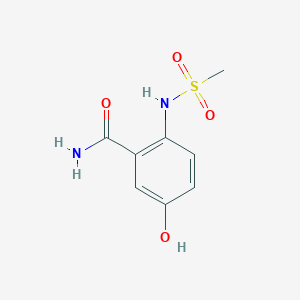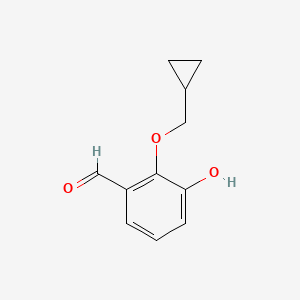
2-(Cyclopropylmethoxy)-3-hydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylmethoxy)-3-hydroxybenzaldehyde: is an organic compound that features a benzaldehyde core substituted with a cyclopropylmethoxy group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-3-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a boronic acid derivative and a halogenated benzaldehyde under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures, typically around 80-100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow reactors . The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The choice of reagents and catalysts is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-3-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(Cyclopropylmethoxy)-3-hydroxybenzoic acid.
Reduction: 2-(Cyclopropylmethoxy)-3-hydroxybenzyl alcohol.
Substitution: 2-(Cyclopropylmethoxy)-3-alkoxybenzaldehyde.
Scientific Research Applications
2-(Cyclopropylmethoxy)-3-hydroxybenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, potentially leading to the development of new therapeutic agents.
Material Science: The compound’s unique structural features make it suitable for the design of novel materials with specific functionalities, such as sensors and optoelectronic devices.
Biological Studies: It is used in studies investigating the interaction of small molecules with biological targets, aiding in the understanding of molecular mechanisms and pathways.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-3-hydroxybenzaldehyde involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function. These interactions can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopropylmethoxy)phenylboronic acid
- 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid
- 4-(2-(Cyclopropylmethoxy)ethyl)phenol
Uniqueness
2-(Cyclopropylmethoxy)-3-hydroxybenzaldehyde is unique due to the presence of both a hydroxyl group and a cyclopropylmethoxy group on the benzaldehyde core. This combination of functional groups imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
1243373-61-6 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(cyclopropylmethoxy)-3-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H12O3/c12-6-9-2-1-3-10(13)11(9)14-7-8-4-5-8/h1-3,6,8,13H,4-5,7H2 |
InChI Key |
QKPUBNIVVCCTNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=CC=C2O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


